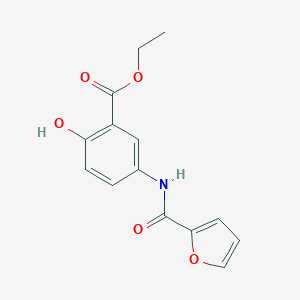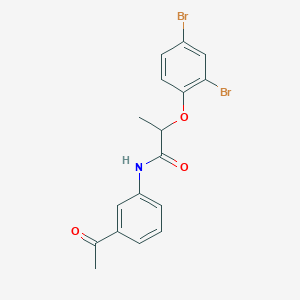![molecular formula C24H23ClN2O4 B309292 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B309292.png)
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide, also known as CEPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEPM is a benzamide derivative that has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The exact mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes or receptors in the body. Some studies have also suggested that this compound may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2 and iNOS in inflammatory cells. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth of various tumor cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to possess a wide range of biological activities. However, there are also some limitations to its use. For example, it may have limited solubility in certain solvents, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the investigation of the potential therapeutic applications of this compound in various diseases, including cancer, inflammation, and bacterial infections. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on different cell types and tissues.
Métodos De Síntesis
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has been reported in several studies. One of the most commonly used methods involves the reaction of 4-chloro-3-nitrobenzoic acid with 4-ethoxyaniline in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with 4-methylphenol and acetic anhydride to yield this compound.
Aplicaciones Científicas De Investigación
4-chloro-N-(4-ethoxyphenyl)-3-{[(4-methylphenoxy)acetyl]amino}benzamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties.
Propiedades
Fórmula molecular |
C24H23ClN2O4 |
|---|---|
Peso molecular |
438.9 g/mol |
Nombre IUPAC |
4-chloro-N-(4-ethoxyphenyl)-3-[[2-(4-methylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-30-19-11-7-18(8-12-19)26-24(29)17-6-13-21(25)22(14-17)27-23(28)15-31-20-9-4-16(2)5-10-20/h4-14H,3,15H2,1-2H3,(H,26,29)(H,27,28) |
Clave InChI |
HHDQGHXTEWIKCN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)C |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-isopentyl-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309209.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309214.png)
![4-chloro-N-(2-phenylethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B309215.png)

![N-{3-[(2-ethoxyanilino)carbonyl]phenyl}isonicotinamide](/img/structure/B309218.png)

![Propyl 5-[(2-fluorobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309220.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(methoxyacetyl)amino]benzamide](/img/structure/B309224.png)
![Ethyl 2-hydroxy-5-[(methoxyacetyl)amino]benzoate](/img/structure/B309226.png)
![Ethyl 4-chloro-3-[(methoxyacetyl)amino]benzoate](/img/structure/B309228.png)
![N-(2-chloro-5-{[(2-phenylethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B309229.png)
![4-chloro-N-(4-fluorophenyl)-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309230.png)
![4-chloro-N-cyclohexyl-3-{[2-(4-isobutylphenyl)propanoyl]amino}benzamide](/img/structure/B309231.png)
![Ethyl 2-hydroxy-5-{[2-(4-isobutylphenyl)propanoyl]amino}benzoate](/img/structure/B309232.png)